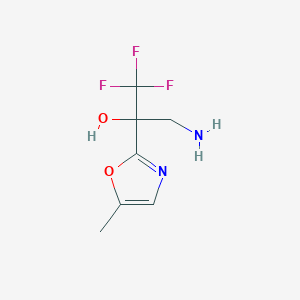
3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol is a fluorinated organic compound with a unique structure that includes an amino group, a trifluoromethyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-Amino-1,1,1-trifluoropropan-2-ol with a suitable oxazole derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines.
科学研究应用
3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Similar compounds include:
- 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol
- 1,1,1-Trifluoro-2-propanol
- 2-Propanone, 1,1,1-trifluoro-
Uniqueness
3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
生物活性
3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol is an organic compound notable for its unique trifluoromethyl and oxazole functionalities. These features contribute to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C6H7F3N2O2, with a molecular weight of 196.13 g/mol. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable candidate for drug development.
The biological activity of this compound primarily stems from its interactions with various molecular targets:
Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity. This characteristic is essential in designing enzyme inhibitors for therapeutic purposes.
Receptor Modulation : The trifluoromethyl group enhances binding affinity to receptors, which may lead to altered physiological responses. The oxazole ring contributes to π-π interactions that stabilize binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial membranes or enzymes critical for bacterial survival.
Antitumor Activity : The compound has been investigated for its potential antitumor effects. Studies have shown that similar compounds can inhibit mitochondrial Complex I, leading to decreased ATP production and increased apoptosis in cancer cells .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 3-fluoropropanal with ammonia under controlled conditions. In industrial settings, large-scale reactors and continuous flow processes are employed to ensure consistent quality and high yield.
属性
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c1-4-2-12-5(14-4)6(13,3-11)7(8,9)10/h2,13H,3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONLVZZSQJSMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(CN)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














